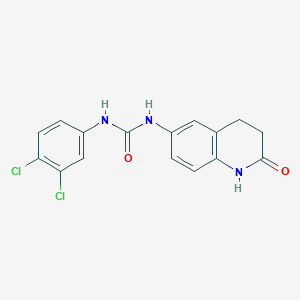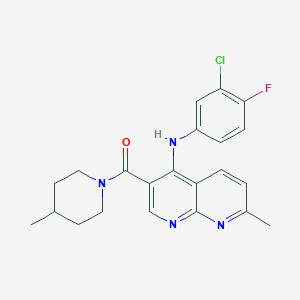
1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C16H13Cl2N3O2 and its molecular weight is 350.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
- Synthesis of New Quinazolinones : Research by Patel and Shaikh (2011) explored the synthesis of new quinazolinones, demonstrating their potential antimicrobial activities. This aligns with the structural properties of 1-(3,4-Dichlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, suggesting its possible use in developing antimicrobial agents (Patel & Shaikh, 2011).
Environmental and Chemical Degradation
- Degradation of Antimicrobials : A study by Sirés et al. (2007) on the electro-Fenton degradation of antimicrobials, including triclosan and triclocarban, involved compounds structurally similar to this compound. This research indicates the potential of such compounds in environmental remediation and chemical degradation processes (Sirés et al., 2007).
Insecticidal Activity
- New Insecticides for Cuticle Interference : Mulder and Gijswijt (1973) investigated compounds similar to this compound for their insecticidal activity, specifically targeting the process of cuticle deposition in insects. This suggests the compound's potential application in developing new insecticides (Mulder & Gijswijt, 1973).
Pharmaceutical Research
- NMDA Receptor Antagonists : Leeson et al. (1992) synthesized and tested trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines, which are structurally related to the subject compound, as in vitro antagonists at the glycine site on the NMDA receptor. This indicates potential applications in pharmaceutical research, particularly in exploring treatments for conditions related to NMDA receptor dysfunction (Leeson et al., 1992).
Chemical Synthesis and Characterization
- X-ray Mapping in Heterocyclic Design : Mazina et al. (2004) conducted studies on tricyclic heterocycles based on compounds similar to this compound, using X-ray diffraction for structural analysis. This research contributes to the broader understanding of the chemical properties and potential applications of such compounds in synthetic chemistry (Mazina et al., 2004).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-12-4-2-11(8-13(12)18)20-16(23)19-10-3-5-14-9(7-10)1-6-15(22)21-14/h2-5,7-8H,1,6H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIJJBRYEAKFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)
![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)
![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)




![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)
![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)
